

# Application Notes and Protocols for the Synthesis of N-Methyl-p-toluenesulfonamide

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## Compound of Interest

Compound Name: *N-Methyl-p-toluenesulfonamide*

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These application notes provide a comprehensive guide for the synthesis of **N-Methyl-p-toluenesulfonamide**, a key intermediate in organic synthesis and pharmaceutical drug development. The protocol outlined below is a well-established and efficient method for laboratory-scale preparation.

## Introduction

**N-Methyl-p-toluenesulfonamide** is a versatile chemical compound widely utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.<sup>[1]</sup> Its synthesis is a fundamental reaction in medicinal chemistry and process development. The most common and reliable laboratory method involves the reaction of p-toluenesulfonyl chloride with methylamine.<sup>[2][3]</sup> This nucleophilic substitution reaction is straightforward, generally high-yielding, and serves as a foundational technique for sulfonamide synthesis. Alternative industrial methods include "borrowing hydrogen" catalysis, which offers a more environmentally friendly approach by using alcohols as alkylating agents.<sup>[3]</sup>

## Chemical Properties

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>2</sub> S[4]
Molecular Weight	185.24 g/mol
Appearance	White to light yellow crystalline solid[5]
Melting Point	76-79 °C
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Very Slightly)[5]

## Experimental Protocol

This protocol details the synthesis of **N-Methyl-p-toluenesulfonamide** from p-toluenesulfonyl chloride and methylamine.[2]

### Materials and Reagents

Reagent	Formula	Molar Mass (g/mol )	Amount	Moles
p-Toluenesulfonyl chloride	CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> Cl	190.65	1.9 g	9.97 mmol
Methylamine (2.0 M in THF)	CH <sub>3</sub> NH <sub>2</sub>	31.06	10.0 mL	19.93 mmol
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	15 mL	-
Ethyl acetate (EtOAc)	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	As needed	-
15% Sodium bicarbonate solution	NaHCO <sub>3</sub>	84.01	As needed	-
Brine	NaCl (aq)	-	As needed	-
Magnesium sulfate (anhydrous)	MgSO <sub>4</sub>	120.37	As needed	-

## Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.9 g (9.97 mmol) of 4-methylbenzene-1-sulfonyl chloride in 15 mL of dichloromethane.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Methylamine:** Slowly add 10.0 mL (19.93 mmol) of methylamine (2.0 M solution in THF) to the cooled solution. A white precipitate will form upon addition.
- **Reaction:** Stir the resulting suspension at 0 °C for 2 hours.
- **Filtration:** After 2 hours, filter the white solid precipitate from the reaction mixture.

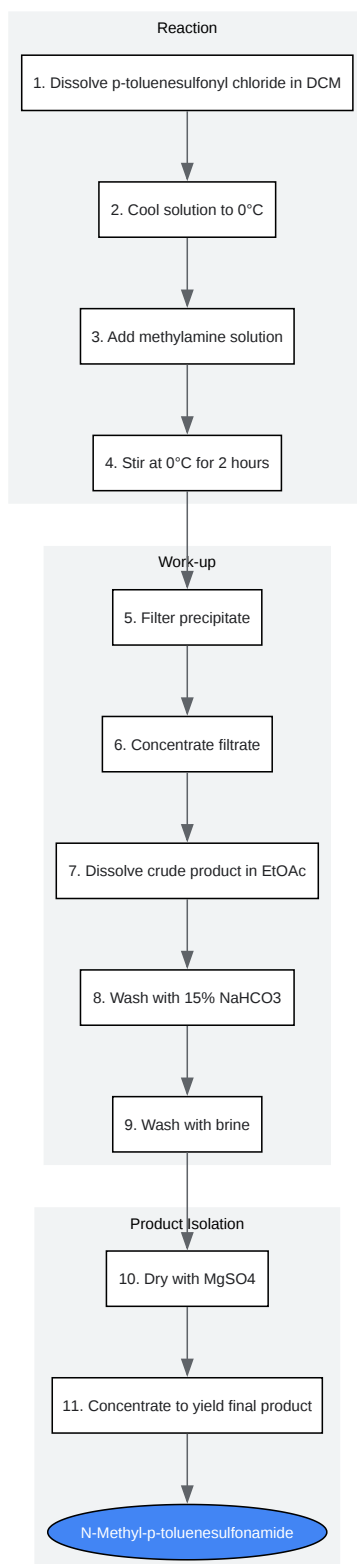
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a white solid.
- Work-up:
  - Dissolve the crude product in ethyl acetate.
  - Wash the organic layer with a 15% sodium bicarbonate solution.
  - Wash the organic layer with brine.
- Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure to obtain the final product.

#### Expected Yield and Characterization

- Yield: 1.82 g (99%) of **N-Methyl-p-toluenesulfonamide**.[\[2\]](#)
- Appearance: White solid.[\[2\]](#)
- Analysis: The product can be characterized by LC-MS. Expected m/z: 185.9 ( $\text{M}+\text{H}$ )<sup>+</sup>.[\[2\]](#)

## Experimental Workflow

## Synthesis of N-Methyl-p-toluenesulfonamide Workflow



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Caption: Workflow for the synthesis of **N-Methyl-p-toluenesulfonamide**.

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